2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol
Description
Properties
Molecular Formula |
C12H27NO2 |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-[2-(5-methylheptan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C12H27NO2/c1-4-11(3)10-12(5-2)13-6-8-15-9-7-14/h11-14H,4-10H2,1-3H3 |
InChI Key |
PDQDBBNUBYORBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 5-methylheptan-3-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base like sodium azide (NaN3). The mixture is heated to around 50°C for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control, solvent recovery, and product isolation is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize the properties of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol, we compare it with three structurally related compounds from the literature:
Table 1: Structural Comparison of Amino Alcohol Derivatives
Key Observations:
Substituent Effects on Hydrophobicity: The 5-methylheptan-3-yl group in the target compound imparts moderate hydrophobicity, intermediate between the highly lipophilic 4-(1,1,3,3-tetramethylbutyl)phenoxy group in and the polar methoxyethoxy group in . YTK-A76’s benzyloxy groups enhance aromatic interactions, making it suitable for antimicrobial activity .
Synthetic Yields :
- YTK-A76 was synthesized with a 39.1% yield via reductive amination using sodium triacetoxyborohydride . Comparable methods for the target compound may require optimization due to steric hindrance from the branched alkyl chain.
Thermophysical Properties: 2-(2-Methoxyethoxy)ethanol exhibits significant nonideal mixing behavior with alcohols (ΔH_E = -1.2 kJ/mol for propan-1-ol mixtures), attributed to hydrogen-bond disruption . The target compound’s alkyl-amine group may amplify such effects due to stronger dipole interactions.
Research Findings and Data Analysis
Table 2: Physicochemical and Functional Data
Critical Insights:
- Antimicrobial Potential: YTK-A76’s activity against Gram-positive bacteria (MIC = 8 µg/mL) suggests that substituting the benzyloxy group with alkyl chains (as in the target compound) could reduce efficacy but improve biocompatibility for drug delivery .
Biological Activity
The compound 2-{2-[(5-methylheptan-3-yl)amino]ethoxy}ethan-1-ol, with the molecular formula CHNO and a molar mass of approximately 217.35 g/mol, is a novel organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 217.35 g/mol |
| CAS Number | 1042522-20-2 |
The biological activity of 2-{2-[(5-methylheptan-3-yl)amino]ethoxy}ethan-1-ol is primarily linked to its interaction with various biological targets, which may include:
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission or hormonal regulation.
- Enzyme Inhibition : It could inhibit enzymes that are crucial in metabolic pathways, potentially leading to altered cellular responses.
- Cell Signaling Pathways : The compound may influence key signaling pathways, such as those involved in apoptosis or cell proliferation.
Cytotoxicity and Antiproliferative Effects
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, research indicates that at concentrations ranging from 1 to 10 µM, the compound exhibits significant antiproliferative activity against HepG2 liver cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Properties
In neuropharmacological evaluations, 2-{2-[(5-methylheptan-3-yl)amino]ethoxy}ethan-1-ol has shown promise in protecting neuronal cells from oxidative stress. This effect is hypothesized to be mediated by the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Case Studies
- HepG2 Cell Line Study : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC values indicating strong antiproliferative effects compared to control groups .
- Neuroprotection in Animal Models : In vivo studies using rodent models subjected to neurotoxic agents showed that administration of this compound significantly reduced markers of neuronal damage and improved cognitive function .
- Synergistic Effects with Other Compounds : Research has indicated that when combined with other known chemotherapeutic agents, 2-{2-[(5-methylheptan-3-yl)amino]ethoxy}ethan-1-ol enhances their efficacy, suggesting potential for combination therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol, and what catalysts are typically employed?
- Methodology : The compound is synthesized via nucleophilic substitution, where 5-methylheptan-3-amine reacts with ethylene oxide in the presence of a strong base (e.g., NaOH or KOH) under controlled temperatures (40–60°C). The reaction proceeds via ring-opening of ethylene oxide, forming an ethoxy-amine intermediate, which is subsequently hydroxylated .
- Key Considerations : Reaction efficiency depends on maintaining anhydrous conditions to avoid hydrolysis of the epoxide. Yield optimization requires precise stoichiometric ratios (amine:ethylene oxide ≈ 1:1.2) and inert gas purging to prevent oxidation side reactions .
Q. How is the purity of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol validated in laboratory settings?
- Methodology : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 210 nm. Complementary techniques include 1H/13C NMR to confirm structural integrity and FT-IR to verify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C at ~1100 cm⁻¹) .
- Data Interpretation : Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate stereochemical impurities, necessitating recrystallization or column chromatography for purification .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol and its structural analogs?
- Methodology : Comparative kinetic studies using stopped-flow spectroscopy or DFT (Density Functional Theory) calculations can elucidate electronic and steric effects. For example, the bulky 5-methylheptan-3-yl group may hinder nucleophilic attack, slowing reactions compared to less substituted analogs .
- Case Study : A 2025 study showed that replacing the methylheptan group with a cyclohexylethyl moiety increased reaction rates by 30% due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
